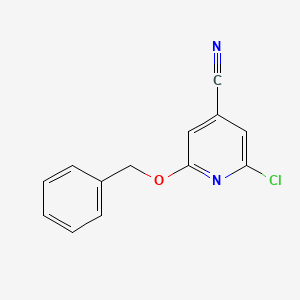
2-Benzyloxy-6-chloro-4-cyanopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyloxy-6-chloro-4-cyanopyridine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that this compound is used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in carbon–carbon bond-forming reactions in organic synthesis . These reactions are crucial for the construction of complex organic molecules.
Result of Action
The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules from simpler precursors.
Action Environment
The efficacy and stability of 2-Benzyloxy-6-chloro-4-cyanopyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.
生物活性
2-Benzyloxy-6-chloro-4-cyanopyridine (CAS No. 175422-06-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C13H9ClN2O
- Molecular Weight : 244.67 g/mol
The structural features of this compound include a benzyloxy group and a chloro substituent on the pyridine ring, which are critical for its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of cyanopyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several 3-cyanopyridine derivatives, revealing that compounds with similar structural motifs to this compound could induce apoptosis in cancer cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | PC-3 (Prostate) | 52 |
| 5e | MDA-MB-231 | 23.4 |
| 5e | HepG2 (Liver) | 40.3 |
| 5c | MDA-MB-231 | 35.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing promising anti-tumor activity for compounds closely related to this compound .
The mechanism by which these compounds exert their cytotoxic effects typically involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with certain derivatives led to an increase in the G2/M phase population, suggesting that these compounds may interfere with cell cycle progression.
Figure 1: Cell Cycle Analysis
The analysis conducted showed increased pre-G1 apoptotic cells after treatment with compound 5c , indicating apoptosis induction through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups such as chloro and cyano enhances the cytotoxicity of pyridine derivatives. The benzyloxy group appears to be favorable for maintaining activity while modulating solubility and bioavailability.
Case Studies
- Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound significantly increased early and late apoptotic cell populations in treated cancer cell lines compared to controls .
- Western Blotting Analysis : Western blotting assays revealed a decrease in survivin expression levels in cells treated with these compounds, indicating a potential mechanism involving proteasome-dependent degradation pathways .
特性
IUPAC Name |
2-chloro-6-phenylmethoxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFOFSGAZQBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













